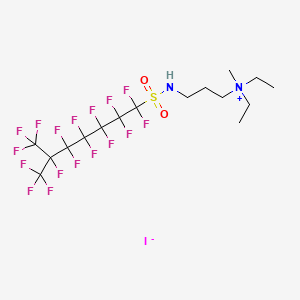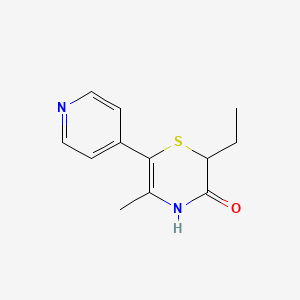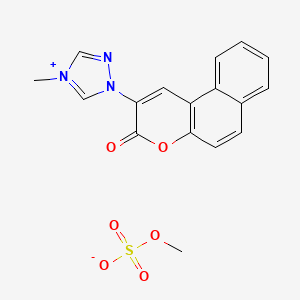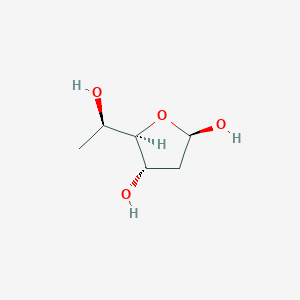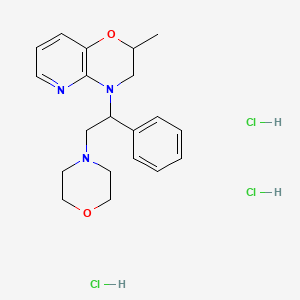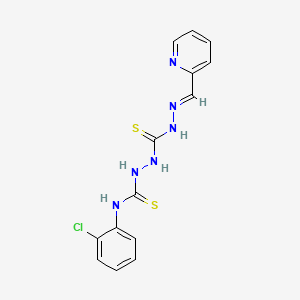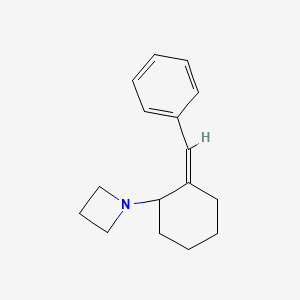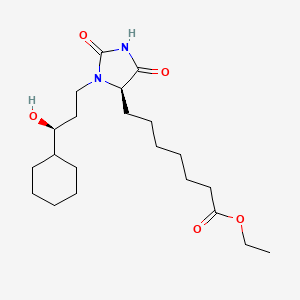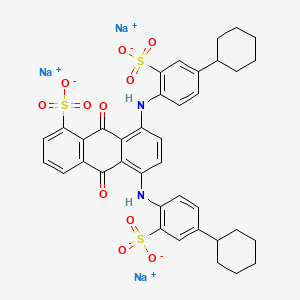
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the preparation of the anthracene core, followed by the introduction of the sulphonyl and amino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing production costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve high-quality products.
化学反応の分析
Types of Reactions
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The pathways involved often include binding to active sites on proteins or enzymes, altering their function.
類似化合物との比較
Similar Compounds
- 5,8-Bis((4-methyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt
- 5,8-Bis((4-ethyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt
Uniqueness
5,8-Bis((4-cyclohexyl-2-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracenesulphonic acid, sodium salt is unique due to its cyclohexyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
83027-62-7 |
|---|---|
分子式 |
C38H35N2Na3O11S3 |
分子量 |
860.9 g/mol |
IUPAC名 |
trisodium;5,8-bis(4-cyclohexyl-2-sulfonatoanilino)-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C38H38N2O11S3.3Na/c41-37-26-12-7-13-31(52(43,44)45)34(26)38(42)36-30(40-28-17-15-25(21-33(28)54(49,50)51)23-10-5-2-6-11-23)19-18-29(35(36)37)39-27-16-14-24(20-32(27)53(46,47)48)22-8-3-1-4-9-22;;;/h7,12-23,39-40H,1-6,8-11H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChIキー |
ONGZSPIUQWWXSE-UHFFFAOYSA-K |
正規SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)[O-])C(=O)C7=C(C4=O)C=CC=C7S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



